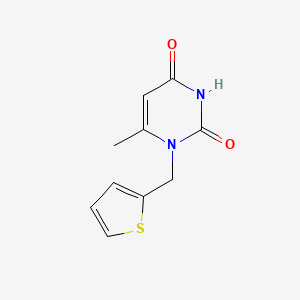

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields .

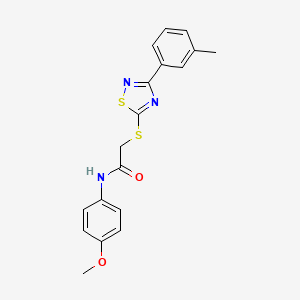

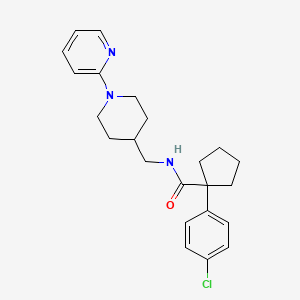

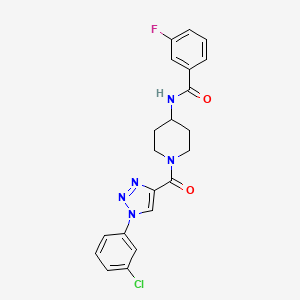

Molecular Structure Analysis

The molecular structure of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring, which is a five-membered ring with one sulfur atom .

Chemical Reactions Analysis

The chemical reactions of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would depend on the functional groups present in the molecule. The pyrimidine ring, for example, can undergo reactions such as alkylation, acylation, and halogenation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would depend on factors such as its molecular structure and the functional groups present. For example, the presence of the pyrimidine and thiophene rings suggests that the compound may be aromatic and potentially planar .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

Synthesis of New Derivatives : Research has been conducted on synthesizing new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione. These derivatives include 6-methyl-1-(thietan-3-yl)-pyrimidine-2,4(1H,3H)-diones and their imidazole counterparts, showing the potential for creating a variety of chemically modified structures (Meshcheryakova & Kataev, 2013).

Oxidation and Isomerism Research : Oxidation processes of thietanyl derivatives of pyrimidine-2,4(1H,3H)-dione have been studied, leading to the synthesis of novel 1-oxothietan-3-yl and 1,1-dioxothietan-3-yl derivatives. This research provides insights into the factors affecting the quality of final products and optimal conditions for oxidation (Meshcheryakova, Kataev, Munasipova, Fattakhova, 2014).

Biological and Pharmaceutical Research

Antimicrobial Activity : Compounds derived from 6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione have shown moderate antimicrobial activity against various bacteria, including S. aureus, E. coli, and B. subtilis. This suggests potential applications in developing new antibacterial agents (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, Georgiyants, 2022).

Hypotensive Activity : Some derivatives of this compound have exhibited hypotensive activity, comparable to certain reference drugs like nebivolol and lisinopril. This indicates its potential use in developing treatments for hypertension (Kataev, Tyurenkov, Meshcheryakova, Perfilova, Munasipova, Borodin, 2014).

Chemical Properties and Reactions

- Chemical Reaction Studies : The compound has been utilized in studying reactions like alkylation and aminomethylation, leading to the formation of various substituted pyrimidine derivatives. These studies are crucial for understanding the chemical properties and reactivity of this compound (Meshcheryakova, Kataev, Munasipova, 2014).

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical process that “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is involved in. Pyrimidine derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with biological targets such as enzymes or receptors .

Safety and Hazards

Zukünftige Richtungen

Future research on “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” could explore its potential applications in areas such as medicine and pharmacology, given the known biological activity of pyrimidine derivatives . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

Eigenschaften

IUPAC Name |

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-9(13)11-10(14)12(7)6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXLBGUPNWWMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)

![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluorobenzamide](/img/structure/B2427049.png)

![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)

![2,3-Dihydrofuro[2,3-C]pyridin-7-amine](/img/structure/B2427057.png)